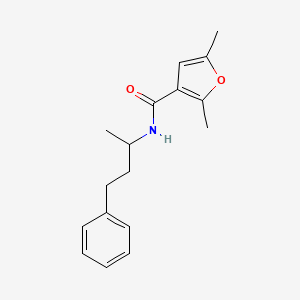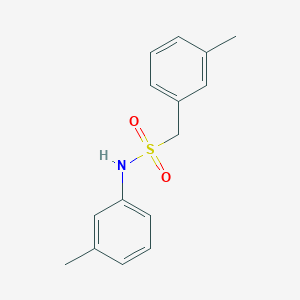![molecular formula C17H16O3 B4837304 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one](/img/structure/B4837304.png)
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene in a tandem photo-thermal-photo reaction sequence . This method is efficient and does not require a metal catalyst or peroxide promoter . Another approach involves the use of palladium catalysts, although this method is limited to electron-rich and neutral substrates .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as Bu3SnH for oxidative radical cyclizations . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative radical cyclizations can yield 6H-benzo[c]chromen-6-ones .
Applications De Recherche Scientifique
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research chemical to study its potential as a phosphodiesterase inhibitor, which could have implications for treating neurodegenerative diseases . Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions .
Mécanisme D'action
The mechanism of action of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling and regulation . This inhibition can lead to various biological effects, including enhanced cognitive function and potential therapeutic benefits for neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one include 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one and 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate .
Uniqueness: What sets this compound apart from these similar compounds is its specific propoxy and methyl substitutions, which confer unique chemical properties and biological activities . These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research .
Propriétés
IUPAC Name |
4-methyl-3-propoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-10-19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUXUPCBDEBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Ethylsulfonyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4837224.png)

![N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4837238.png)
![4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4837243.png)
![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4837250.png)

![N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4837270.png)

![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4837283.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide](/img/structure/B4837292.png)
![N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4837306.png)
![(3aR,7aS)-2-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4837308.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4837312.png)
![N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4837320.png)
